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Compound of Interest

Compound Name: 7-Bromo-4-fluorobenzofuran

Cat. No.: B1291635 Get Quote

For: Researchers, scientists, and drug development professionals.

Introduction
7-Bromo-4-fluorobenzofuran is a halogenated heterocyclic compound of significant interest in

medicinal chemistry and materials science. As a substituted benzofuran, it belongs to a class of

molecules recognized for a wide array of biological activities, including antimicrobial, anti-

inflammatory, and anticancer properties[1][2]. The precise substitution of bromine and fluorine

atoms on the benzofuran scaffold can significantly influence its physicochemical properties and

biological interactions, making it a valuable building block in drug discovery and organic

electronics.

The rigorous and unambiguous characterization of 7-Bromo-4-fluorobenzofuran is paramount

to ensure the reliability and reproducibility of research and development outcomes. In-depth

analytical verification confirms the chemical identity, purity, and structural integrity of the

molecule, which are critical prerequisites for its use in further synthetic applications or biological

assays. This application note provides a comprehensive guide to the essential analytical

techniques for the thorough characterization of 7-Bromo-4-fluorobenzofuran, offering detailed

protocols and insights into data interpretation.
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A foundational step in the characterization of any chemical entity is the confirmation of its basic

physical and chemical properties. For 7-Bromo-4-fluorobenzofuran, these are summarized in

the table below.

Property Value Source

Chemical Formula C₈H₄BrFO [3]

Molecular Weight 215.02 g/mol [3]

CAS Number 253429-31-1 [3]

Appearance White to off-white solid [3]

Purity (by NMR) ≥97.0% [3]

Storage Conditions Sealed in dry, 2-8°C

Chromatographic Purity and Separation
Chromatographic techniques are indispensable for assessing the purity of 7-Bromo-4-
fluorobenzofuran and for its separation from potential impurities, starting materials, or side

products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

are the most pertinent methods.

High-Performance Liquid Chromatography (HPLC)
HPLC coupled with UV detection is a robust method for quantifying the purity of non-volatile

organic compounds. For benzofuran derivatives, reversed-phase chromatography is typically

the method of choice.

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable.

Sample Preparation: Accurately weigh approximately 10 mg of 7-Bromo-4-
fluorobenzofuran and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

Further dilute with the mobile phase to a working concentration of approximately 0.1 mg/mL.

Filter the final solution through a 0.45 µm syringe filter before injection.
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Chromatographic Conditions:

Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). The exact

ratio may require optimization.

Flow Rate: 1.0 mL/min.

Column Temperature: 30°C.

Detection Wavelength: Benzofurans typically exhibit strong UV absorbance. A wavelength

of 254 nm is a good starting point, with further optimization based on the UV-Vis spectrum.

Injection Volume: 10 µL.

Data Analysis: The purity of the sample is determined by calculating the area percentage of

the main peak relative to the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile compounds, providing both

separation and structural information. It is particularly useful for identifying and quantifying

impurities in the sample.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron

ionization (EI) source. A capillary column with a non-polar stationary phase (e.g., 5% phenyl-

methylpolysiloxane) is recommended.

Sample Preparation: Prepare a dilute solution of 7-Bromo-4-fluorobenzofuran in a volatile

organic solvent such as dichloromethane or ethyl acetate (e.g., 100 µg/mL).

GC Conditions:

Injector Temperature: 250°C.

Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a

rate of 15°C/min, and hold for 5 minutes.

Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.
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Injection Mode: Split (e.g., 50:1 split ratio).

MS Conditions:

Ion Source Temperature: 230°C.

Ionization Energy: 70 eV.

Mass Range: Scan from m/z 50 to 400.

Data Interpretation: The retention time of the main peak provides a measure of the

compound's volatility and interaction with the stationary phase. The mass spectrum will show

the molecular ion peak and characteristic fragmentation patterns that can be used to confirm

the structure. The presence of bromine will be indicated by the isotopic pattern of the

molecular ion (M+ and M+2 peaks of nearly equal intensity).

Sample Preparation GC-MS Analysis

Data Output

7-Bromo-4-fluorobenzofuran Dilute in Dichloromethane Inject into GC Separation on Capillary Column Electron Ionization (70 eV) Mass Analyzer (m/z 50-400)

Chromatogram (Purity)Retention Time

Mass Spectrum (Structure)
m/z Data

Click to download full resolution via product page

Caption: Workflow for GC-MS analysis of 7-Bromo-4-fluorobenzofuran.

Spectroscopic Structural Elucidation
Spectroscopic techniques are essential for the definitive confirmation of the molecular structure

of 7-Bromo-4-fluorobenzofuran.
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NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic

molecules in solution. For 7-Bromo-4-fluorobenzofuran, ¹H, ¹³C, and ¹⁹F NMR are all highly

informative.

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended

for better signal dispersion.

Data Acquisition:

¹H NMR: Acquire a standard proton spectrum. Expected signals will be in the aromatic

region (approximately 7.0-8.0 ppm). The coupling patterns (doublets, triplets, doublets of

doublets) will be crucial for assigning the positions of the protons on the benzofuran ring

system.

¹³C NMR: Acquire a proton-decoupled carbon spectrum. This will provide information on

the number of unique carbon environments. The presence of the C-F and C-Br bonds will

influence the chemical shifts of the attached carbons.

¹⁹F NMR: A proton-decoupled fluorine spectrum will show a singlet, confirming the

presence of a single fluorine environment.

Expected Spectral Features:

¹H NMR: Four distinct signals in the aromatic region are expected. The protons on the

furan ring will likely appear at different chemical shifts from those on the benzene ring.

¹³C NMR: Eight distinct signals are expected for the eight carbon atoms in the molecule.

The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.

¹⁹F NMR: A single resonance, the chemical shift of which is characteristic of an aryl

fluoride.
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High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the

molecule, which in turn confirms its elemental composition.

Instrumentation: An electrospray ionization (ESI) source coupled to a time-of-flight (TOF)

mass analyzer.

Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable

solvent such as acetonitrile or methanol.

Analysis: Infuse the sample solution directly into the ESI source in positive ion mode.

Data Interpretation: The primary objective is to observe the protonated molecular ion [M+H]⁺.

The measured mass-to-charge ratio (m/z) should be compared to the calculated exact mass

of C₈H₅BrFO⁺. The presence of bromine will be confirmed by the characteristic isotopic

pattern of two peaks separated by approximately 2 m/z units with nearly equal intensity.

Ion Calculated Exact Mass Observed m/z

[C₈H₄⁷⁹BrFO+H]⁺ 214.9553
To be determined

experimentally

[C₈H₄⁸¹BrFO+H]⁺ 216.9532
To be determined

experimentally

Infrared (IR) and UV-Visible Spectroscopy
These techniques provide valuable information about the functional groups present and the

electronic structure of the molecule.

Instrumentation: An FTIR spectrometer, typically using an attenuated total reflectance (ATR)

accessory for solid samples.

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

Data Acquisition: A spectrum is typically acquired from 4000 to 400 cm⁻¹.

Expected Absorptions:
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Aromatic C-H stretching: ~3100-3000 cm⁻¹

Aromatic C=C stretching: ~1600-1450 cm⁻¹

C-O-C stretching (furan ring): ~1250-1050 cm⁻¹

C-F stretching: ~1250-1000 cm⁻¹

C-Br stretching: ~600-500 cm⁻¹

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent

(e.g., ethanol or acetonitrile). The concentration should be adjusted to yield a maximum

absorbance between 0.5 and 1.5.

Data Acquisition: Scan the sample from 200 to 400 nm.

Expected Spectrum: The benzofuran chromophore is expected to show characteristic

absorption maxima (λ_max_) in the UV region, typically between 240 and 300 nm.
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Caption: Hierarchy of analytical techniques for structural elucidation.

Conclusion
The comprehensive characterization of 7-Bromo-4-fluorobenzofuran requires a multi-

technique approach. Chromatographic methods such as HPLC and GC-MS are essential for

establishing purity, while a combination of NMR spectroscopy and high-resolution mass

spectrometry provides definitive structural confirmation and elemental composition. FTIR and

UV-Vis spectroscopy offer complementary information about functional groups and electronic

properties. By employing the protocols outlined in this application note, researchers, scientists,

and drug development professionals can ensure the quality and integrity of their materials,

leading to more reliable and reproducible scientific outcomes.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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